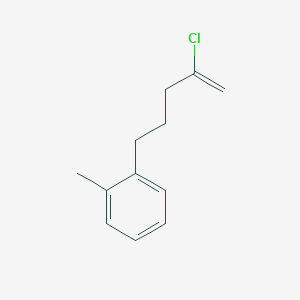

2-Chloro-5-(2-methylphenyl)-1-pentene

Description

Properties

IUPAC Name |

1-(4-chloropent-4-enyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIYOJARNQCHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250353 | |

| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143461-33-9 | |

| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Proposed Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(2-methylphenyl)-1-pentene

Disclaimer: The following technical guide details a proposed synthesis and predicted characterization data for 2-Chloro-5-(2-methylphenyl)-1-pentene. As of the latest literature review, no experimental data for this specific compound has been published. Therefore, the methodologies and expected results are based on established principles of organic chemistry and data from analogous structures. This guide is intended for research and development purposes and should be used as a theoretical framework for the potential synthesis and analysis of the target compound.

Introduction

This compound is a halogenated alkene derivative containing a tolyl moiety. While this specific compound is not documented in current chemical literature, its structural motifs—a vinyl chloride and a substituted aromatic ring—are present in various molecules of interest in medicinal chemistry and materials science. Halogenated organic compounds are pivotal as synthetic intermediates, and their biological activities are a subject of ongoing research. This guide provides a comprehensive, albeit theoretical, pathway for the synthesis and characterization of this novel compound, aimed at researchers and professionals in drug development and chemical synthesis.

Proposed Synthesis

A plausible multi-step synthesis of this compound is proposed, starting from commercially available materials. The overall synthetic workflow is depicted below.

Spectroscopic Analysis of 2-Chloro-5-(2-methylphenyl)-1-pentene: A Technical Overview

An in-depth guide for researchers and drug development professionals on the spectroscopic characterization of 2-Chloro-5-(2-methylphenyl)-1-pentene.

Introduction

This compound is a substituted alkene of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its structural complexity, featuring a chiral center, a terminal double bond, and an aromatic ring, necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This technical guide outlines the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound and provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ | 4.8 - 5.2 | m | - |

| -CHCl- | 4.5 - 4.9 | t | 7-8 |

| Ar-H | 7.0 - 7.3 | m | - |

| -CH₂-Ar | 2.6 - 2.9 | m | - |

| -CH₂- | 1.8 - 2.2 | m | - |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=CH₂ | 140 - 145 |

| =CH₂ | 115 - 120 |

| -CHCl- | 60 - 65 |

| Aromatic C | 125 - 140 |

| -CH₂-Ar | 35 - 40 |

| -CH₂- | 30 - 35 |

| Ar-CH₃ | 18 - 22 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (alkene, =) | 3050 - 3150 |

| C-H (alkane) | 2850 - 3000 |

| C=C (alkene) | 1640 - 1680 |

| C=C (aromatic) | 1450 - 1600 |

| C-Cl | 600 - 800 |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative intensity) |

| [M]⁺ | Expected molecular ion peak |

| [M+2]⁺ | Isotope peak for ³⁷Cl (approx. 1/3 of [M]⁺) |

| [M-Cl]⁺ | Loss of chlorine |

| [M-C₅H₈Cl]⁺ | Fragment corresponding to the tolyl group |

| [C₇H₇]⁺ | Tropylium ion (common fragment for tolyl group) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, with 0.03% v/v tetramethylsilane - TMS as an internal standard).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Column: Use a suitable capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

An In-depth Technical Guide to the IUPAC Nomenclature of Chlorinated Pentene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for chlorinated derivatives of pentene. It is designed to serve as a detailed reference for professionals in the fields of chemical research and drug development, ensuring accurate and unambiguous communication of chemical structures. This document outlines the systematic rules for naming these compounds, including stereochemistry, and provides supplementary data and experimental context.

Core Principles of IUPAC Nomenclature for Chlorinated Pentenes

The IUPAC system provides a standardized method for naming organic compounds, ensuring that each name corresponds to a single, unique structure. For chlorinated pentene derivatives, the nomenclature is based on identifying the parent hydrocarbon chain, locating the principle functional groups (in this case, the carbon-carbon double bond), and systematically identifying and numbering all substituents.

Identifying the Parent Chain

The fundamental step is to identify the longest continuous carbon chain that contains the double bond. For pentene derivatives, this will be a five-carbon chain. The parent name is "pentene".[1][2]

Numbering the Parent Chain

The carbon chain is numbered to assign the lowest possible locant (number) to the double bond. The position of the double bond is indicated by the number of the first carbon atom of the double bond. For instance, pent-1-ene indicates the double bond is between carbons 1 and 2, while pent-2-ene signifies the double bond is between carbons 2 and 3.[1][3]

If the double bond is equidistant from both ends of the chain, numbering begins from the end that gives the substituents (in this case, chlorine atoms) the lowest possible locants.

Naming and Locating Substituents

Chlorine atoms are treated as substituents and are denoted by the prefix "chloro-". The position of each chlorine atom is indicated by the number of the carbon atom to which it is attached. If multiple chlorine atoms are present, prefixes such as "di-", "tri-", and "tetra-" are used to indicate their number. The locants for multiple identical substituents are listed together, separated by commas.[2]

When different types of substituents are present, they are listed in alphabetical order (e.g., chloro before methyl). The prefixes di-, tri-, etc., do not affect the alphabetical ordering.

Stereochemistry: E/Z and Cis/Trans Notation

Due to the restricted rotation around the carbon-carbon double bond, chlorinated pentenes can exhibit stereoisomerism.

-

E/Z Notation: This is the standard IUPAC method for designating the stereochemistry of alkenes. The priority of the two substituents on each carbon of the double bond is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

-

If the higher-priority substituents on each carbon are on the same side of the double bond, the configuration is designated as (Z)- (from the German zusammen, meaning together).

-

If the higher-priority substituents on each carbon are on opposite sides of the double bond, the configuration is designated as (E)- (from the German entgegen, meaning opposite).

-

-

Cis/Trans Notation: This older system is sometimes used for simpler cases where each carbon of the double bond has one identical substituent.

-

Cis- indicates that the identical substituents are on the same side of the double bond.

-

Trans- indicates that the identical substituents are on the opposite side of the double bond.

-

The IUPAC recommends the use of the E/Z notation for unambiguous naming, especially in complex molecules.

Examples of IUPAC Nomenclature for Chlorinated Pentene Derivatives

To illustrate these rules, consider the following examples:

-

(E)-1-chloropent-2-ene: The parent chain is pentene, with the double bond at position 2. A chlorine atom is at position 1. The (E)- designation indicates that the higher-priority groups on the carbons of the double bond are on opposite sides.

-

(Z)-2-chloropent-2-ene: The parent chain is pentene, with the double bond at position 2. A chlorine atom is also at position 2. The (Z)- designation signifies that the higher-priority groups are on the same side of the double bond.

-

3-chloropent-1-ene: The parent chain is pentene, with the double bond at position 1. A chlorine atom is at position 3.

-

4-chloropent-2-ene: The parent chain is pentene, with the double bond at position 2. A chlorine atom is at position 4.[4]

-

1,2-dichloropentane: While not a pentene, this example illustrates the naming of a saturated pentane with two chlorine substituents.[5]

Quantitative Data of Chlorinated Pentene Derivatives

The physical properties of chlorinated pentene derivatives vary depending on the position of the chlorine atom(s) and the double bond, as well as the stereochemistry. The following table summarizes available data for select isomers.

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| (Z)-2-chloropent-2-ene | 42131-98-6 | C₅H₉Cl | 104.58 | 96 | 0.902 | 1.43 |

| 1-chloro-2-pentene | 10071-60-0 | C₅H₉Cl | 104.58 | |||

| 4-chloro-2-pentene | 1458-99-7 | C₅H₉Cl | 104.58 | 97 | 0.8988 | 1.4322 |

| 3-chloro-1-pentene | 24356-00-1 | C₅H₉Cl | 104.58 | |||

| 2-chloro-2-pentene | 67747-70-0 | C₅H₉Cl | 104.58 | |||

| (Z)-3-chloro-2-pentene | 34238-52-3 | C₅H₉Cl | 104.58 | |||

| 1-chloro-1-pentene | 21450-13-5 | C₅H₉Cl | 104.58 |

Experimental Protocols

Synthesis of a Chlorinated Pentene Derivative: Synthesis of (E)-4-chloropent-2-ene

This protocol describes a representative synthesis of a chlorinated pentene via the hydrochlorination of a diene.

Materials:

-

1,3-pentadiene

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of 1,3-pentadiene in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

The flask is cooled in an ice bath to 0°C.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the gas inlet is removed, and the reaction mixture is allowed to warm to room temperature.

-

The ethereal solution is washed sequentially with cold water, a saturated sodium bicarbonate solution, and brine in a separatory funnel.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield (E)-4-chloropent-2-ene.

Characterization: The structure and purity of the product can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analysis of Chlorinated Pentenes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of chlorinated pentenes in a sample matrix, adapted from EPA Method 8121 for chlorinated hydrocarbons.[6]

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., Agilent FactorFour VF-200ms) and a mass selective detector (MSD).[7]

-

Autosampler

Reagents and Standards:

-

High-purity helium as the carrier gas.

-

Certified reference standards of the target chlorinated pentene isomers.

-

High-purity solvent (e.g., hexane or dichloromethane) for sample dilution and preparation of calibration standards.

Procedure:

-

Sample Preparation: The sample containing the chlorinated pentenes is diluted to an appropriate concentration with the chosen solvent. If the sample is in a complex matrix, a suitable extraction and cleanup procedure (e.g., liquid-liquid extraction followed by solid-phase extraction) may be necessary.

-

Instrument Setup: The GC-MS is configured with an appropriate temperature program for the GC oven to ensure separation of the isomers. The MSD is operated in electron ionization (EI) mode, scanning a suitable mass range.

-

Calibration: A multi-point calibration curve is generated by injecting a series of standard solutions of known concentrations of the target analytes.

-

Sample Analysis: The prepared sample is injected into the GC-MS.

-

Data Analysis: The chlorinated pentene isomers are identified based on their retention times and mass spectra compared to the reference standards. Quantification is performed by integrating the peak areas and using the calibration curve.

Visualizing IUPAC Nomenclature and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate logical relationships and experimental processes.

Caption: A logical workflow for determining the IUPAC name of a substituted alkene.

Caption: An experimental workflow for the analysis of chlorinated pentenes using GC-MS.

References

Potential Reaction Pathways for the Formation of 2-Chloro-5-(2-methylphenyl)-1-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines potential synthetic routes for the formation of 2-Chloro-5-(2-methylphenyl)-1-pentene, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a specifically published synthesis for this exact compound, this document presents plausible and well-precedented reaction pathways based on established organic chemistry principles. The proposed syntheses are divided into two main stages: the formation of a key intermediate alcohol and its subsequent conversion to the target allylic chloride.

Pathway 1: Grignard Reaction Followed by Chlorination

The most direct and versatile approach to the target molecule involves a two-step sequence:

-

Step 1: Synthesis of 5-(2-methylphenyl)-1-penten-2-ol. This key homoallylic alcohol intermediate can be synthesized via a Grignard reaction between 2-methylphenylmagnesium bromide and a suitable five-carbon electrophile, such as 4-pentenal.

-

Step 2: Chlorination of 5-(2-methylphenyl)-1-penten-2-ol. The secondary allylic alcohol is then converted to the target allylic chloride. This transformation can be achieved through several methods, with the potential for rearrangement to the desired 2-chloro-1-pentene isomer.

Logical Pathway Overview

Caption: Logical flow from starting materials to the target molecule.

Experimental Protocols and Data

Step 1: Synthesis of 5-(2-methylphenyl)-1-penten-2-ol via Grignard Reaction

This procedure is based on standard Grignard protocols with α,β-unsaturated aldehydes. The reaction of Grignard reagents with such aldehydes can lead to both 1,2- and 1,4-addition products. However, for less sterically hindered Grignard reagents and aldehydes, 1,2-addition is often the major pathway.

Experimental Protocol:

-

Preparation of 2-Methylphenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings (1.2 eq.) are placed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous diethyl ether is added to cover the magnesium. A solution of 2-bromotoluene (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 4-pentenal (1.0 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-(2-methylphenyl)-1-penten-2-ol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Analogous Grignard Reactions:

| Grignard Reagent | Aldehyde/Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1,2-Adduct | Reference |

| Phenylmagnesium bromide | Crotonaldehyde | Diethyl ether | 0 to RT | 2 | ~70-85 | Based on general principles of Grignard reactions with α,β-unsaturated aldehydes. |

| Ethylmagnesium bromide | Benzaldehyde | THF | 0 to RT | 1 | 85-95 | [1] |

| o-Tolylmagnesium bromide | Benzophenone | Diethyl ether | Reflux | 2 | >90 | Analogous reaction for aryl Grignard addition to a ketone. |

Step 2: Synthesis of this compound

The conversion of the secondary allylic alcohol to the target allylic chloride can proceed via different mechanisms, with the potential for rearrangement. An SN2' reaction is desired to obtain the 2-chloro-1-pentene structure. Several reagents can be employed for this transformation.

This is a common method for converting alcohols to chlorides. The reaction with allylic alcohols can proceed via an SNi' mechanism, leading to the rearranged product.

Experimental Protocol:

-

To a solution of 5-(2-methylphenyl)-1-penten-2-ol (1.0 eq.) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C is added thionyl chloride (1.1-1.5 eq.) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

The reaction is quenched by carefully pouring the mixture onto ice-water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography.

Quantitative Data for Analogous Chlorinations with SOCl₂:

| Substrate (Secondary Allylic Alcohol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments | Reference |

| 1-Phenyl-2-propen-1-ol | Diethyl ether | 0 to RT | 2 | 70-85 | Predominantly rearranged product (SNi'). | [2] |

| General Secondary Alcohols | Pyridine/DCM | 0 to RT | 2-4 | 80-95 | SN2 mechanism, inversion of stereochemistry. | [3] |

The Appel reaction provides a mild method for converting alcohols to chlorides with inversion of stereochemistry (SN2). For allylic alcohols, it can also lead to the SN2' product.

Experimental Protocol:

-

To a solution of triphenylphosphine (1.2 eq.) in carbon tetrachloride (as both reagent and solvent) or another suitable solvent like acetonitrile at 0 °C is added a solution of 5-(2-methylphenyl)-1-penten-2-ol (1.0 eq.) in the same solvent.

-

The reaction mixture is stirred at room temperature for 3-6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide.

-

The filtrate is concentrated and purified by column chromatography.

Quantitative Data for Analogous Appel Reactions:

| Substrate (Secondary Allylic Alcohol) | Halogenating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Geraniol | PPh₃/CCl₄ | Acetonitrile | RT | 4 | ~80 | [4] |

| General Secondary Alcohols | PPh₃/CCl₄ | Dichloromethane | RT | 2-12 | 70-95 | [5] |

The Mitsunobu reaction can be adapted for the synthesis of alkyl chlorides from alcohols using a suitable chloride source. This reaction typically proceeds with inversion of stereochemistry.

Experimental Protocol:

-

To a solution of 5-(2-methylphenyl)-1-penten-2-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and a chloride source such as zinc chloride or lithium chloride (1.5 eq.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data for Analogous Mitsunobu Reactions:

| Substrate (Secondary Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| General Secondary Alcohols | PPh₃, DEAD, ZnCl₂ | THF | 0 to RT | 12-24 | 60-90 | [6][7] |

| Unbiased Cyclic Allylic Alcohols | PPh₃, DEAD, Benzoic Acid (for esterification) | THF | RT | - | 72-77 (SN2) | [3] |

Experimental Workflow Diagram

Caption: A generalized workflow for the proposed synthesis.

Conclusion

The synthesis of this compound is proposed to be most effectively achieved through a two-step sequence involving a Grignard reaction to form the key homoallylic alcohol intermediate, followed by a chlorination reaction. While several methods are available for the chlorination step, the choice of reagent and reaction conditions will be crucial in maximizing the yield of the desired rearranged allylic chloride. The protocols and data provided in this guide, based on analogous and well-established reactions, offer a strong foundation for the development of a robust and efficient synthesis of the target molecule. It is recommended that small-scale pilot reactions are conducted to optimize the conditions for each step.

References

- 1. rsc.org [rsc.org]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Reactivity of Allylic Chlorides with Aromatic Side Chains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of allylic chlorides featuring aromatic side chains. Particular emphasis is placed on the electronic and structural factors that influence reaction pathways, with a focus on nucleophilic substitution reactions. This document details the underlying mechanisms, presents quantitative kinetic data, and provides methodologies for relevant experimental studies.

Core Concepts: Stability and Influencing Factors

The reactivity of allylic chlorides is intrinsically linked to the stability of the carbocation intermediate or the transition state formed during a reaction. The presence of an adjacent aromatic side chain introduces several key factors that significantly modulate this stability.

1.1. Resonance Stabilization: The defining feature of allylic systems is the delocalization of electrons across the pi system. In allylic chlorides with aromatic side chains, such as cinnamyl chloride, the vinyl group and the aromatic ring both participate in resonance stabilization of the allylic carbocation formed during SN1-type reactions. This delocalization spreads the positive charge over multiple carbon atoms, thereby lowering the activation energy for carbocation formation and increasing the reaction rate compared to their non-allylic counterparts.[1][2]

1.2. Inductive Effects: Substituents on the aromatic ring can exert inductive effects, either donating or withdrawing electron density from the allylic system. Electron-donating groups (EDGs) further stabilize the carbocation intermediate, accelerating SN1 reactions, while electron-withdrawing groups (EWGs) destabilize it, favoring SN2 pathways.[3]

1.3. Neighboring Group Participation (NGP): The aromatic ring itself can act as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride leaving group.[4][5] This process, known as anchimeric assistance, leads to the formation of a bridged intermediate called a phenonium ion.[6][7] NGP can significantly enhance reaction rates and influence the stereochemical outcome of the reaction, often leading to retention of configuration.[8]

Reaction Mechanisms and Pathways

Allylic chlorides with aromatic side chains can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The predominant pathway is determined by a combination of factors including the structure of the substrate, the nature of the nucleophile, the solvent polarity, and the reaction temperature.[9][10][11]

2.1. SN1 Pathway: This two-step mechanism involves the formation of a resonance-stabilized allylic carbocation as the rate-determining step, followed by rapid attack of the nucleophile. This pathway is favored by:

-

Tertiary or secondary allylic carbons.[10]

-

The presence of electron-donating groups on the aromatic ring.[3]

-

Weak nucleophiles.[9]

-

Polar protic solvents that can solvate both the departing chloride ion and the carbocation intermediate.[9]

2.2. SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by:

-

Primary allylic carbons.[1]

-

Strong nucleophiles.[9]

-

Polar aprotic solvents.[10]

-

The presence of electron-withdrawing groups on the aromatic ring that disfavor carbocation formation.[3]

Allylic chlorides are particularly reactive in SN2 reactions, even when primary, due to the stabilization of the transition state through overlap of the p-orbitals of the incoming nucleophile and the leaving group with the pi-system of the double bond and the aromatic ring.[1][12]

Logical Relationship of Reaction Pathways

Caption: Factors influencing the choice between SN1 and SN2 pathways.

Quantitative Analysis of Reactivity

The reactivity of allylic chlorides with aromatic side chains can be quantitatively assessed using linear free-energy relationships such as the Hammett and Grunwald-Winstein equations.

3.1. Hammett Equation: The Hammett equation correlates the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents. For the solvolysis of substituted cinnamyl chlorides, a Hammett plot can reveal the sensitivity of the reaction to substituent effects. A large negative rho (ρ) value indicates a significant buildup of positive charge in the transition state, which is characteristic of an SN1 mechanism.[13][14] A smaller ρ value suggests less charge development and is more consistent with an SN2 pathway.

3.2. Grunwald-Winstein Equation: This equation relates the rate of solvolysis of a substrate to the ionizing power (Y) and nucleophilicity (N) of the solvent.[15][16] The equation is given by:

log(k/k₀) = mY + lN

where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/water), m is the sensitivity of the substrate to the solvent's ionizing power, and l is its sensitivity to the solvent's nucleophilicity.[17] A high m value (close to 1) is indicative of an SN1 mechanism, while a significant l value suggests nucleophilic participation in the rate-determining step, characteristic of an SN2 reaction.[16]

Table 1: Solvolysis Data for Cinnamyl Chloride in Various Solvents

| Solvent (v/v) | Temperature (°C) | k (s⁻¹) |

| 80% Ethanol | 25 | 1.2 x 10⁻⁵ |

| 50% Ethanol | 25 | 1.5 x 10⁻⁴ |

| 90% Acetone | 25 | 2.1 x 10⁻⁶ |

| 80% Acetone | 25 | 1.1 x 10⁻⁵ |

Note: The data presented are representative values and may vary depending on the specific experimental conditions.

Experimental Protocols

4.1. Synthesis of Cinnamyl Chloride from Cinnamyl Alcohol

This protocol describes a common method for the synthesis of cinnamyl chloride.

Materials:

-

Cinnamyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve cinnamyl alcohol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add thionyl chloride dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude cinnamyl chloride can be purified by vacuum distillation.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of cinnamyl chloride.

4.2. Kinetic Study of the Solvolysis of Cinnamyl Chloride by UV-Vis Spectrophotometry

This protocol outlines a method for determining the rate of solvolysis of cinnamyl chloride.[18]

Materials:

-

Cinnamyl chloride

-

Ethanol-water solvent mixtures of varying compositions

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of cinnamyl chloride in a suitable non-reactive solvent (e.g., anhydrous ethanol).

-

Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of cinnamyl chloride (around 260 nm).[18]

-

Equilibrate the chosen ethanol-water solvent mixture in the thermostatted cell holder of the spectrophotometer to the desired reaction temperature.

-

Initiate the reaction by injecting a small aliquot of the cinnamyl chloride stock solution into the cuvette containing the solvent mixture.

-

Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at infinite time. The slope of this plot will be -k_obs.

Signaling Pathway for Data Analysis

Caption: Data analysis workflow for kinetic studies.

Conclusion

The stability and reactivity of allylic chlorides with aromatic side chains are governed by a delicate interplay of resonance effects, inductive effects, and the potential for neighboring group participation. A thorough understanding of these factors is crucial for predicting and controlling the outcomes of reactions involving these versatile substrates. The choice between SN1 and SN2 pathways can be manipulated by careful selection of reaction conditions, including the solvent and the electronic nature of substituents on the aromatic ring. The quantitative relationships provided by the Hammett and Grunwald-Winstein equations offer powerful tools for elucidating reaction mechanisms and predicting reactivity, making these compounds valuable synthons in organic synthesis and drug development.

References

- 1. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 2. organic chemistry - Why is allyl chloride more reactive towards substitution than alkyl chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 7. Neighbouring Group Participation.pptx [slideshare.net]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. brainly.com [brainly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.viu.ca [web.viu.ca]

- 15. goldbook.iupac.org [goldbook.iupac.org]

- 16. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]

- 17. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. doubtnut.com [doubtnut.com]

Quantum Chemical Calculations for Substituted Vinyl Chlorides: An In-depth Technical Guide

Introduction

Substituted vinyl chlorides are a class of organochlorine compounds with significant industrial and academic interest. Their reactivity and physicochemical properties are highly dependent on the nature of the substituents attached to the vinyl group. Understanding these substituent effects at a molecular level is crucial for applications ranging from polymer chemistry to drug design. Quantum chemical calculations have emerged as a powerful tool for elucidating the electronic structure, geometry, and reactivity of these molecules. This technical guide provides an overview of the computational methodologies used to study substituted vinyl chlorides, presents key quantitative data on the effects of various substituents, and outlines a typical computational workflow.

Experimental and Computational Protocols

The investigation of substituted vinyl chlorides using computational methods involves several key steps, from the initial setup of the molecular structure to the final analysis of its properties. The choice of computational method and basis set is critical for obtaining accurate results.

Computational Methods

A variety of quantum chemical methods are employed to study substituted vinyl chlorides, each with its own balance of accuracy and computational cost.

-

Density Functional Theory (DFT): This is one of the most widely used methods for studying substituted vinyl chlorides due to its favorable balance of accuracy and computational efficiency. Common functionals used for these systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and BLYP (Becke, Lee-Yang-Parr). These functionals are often paired with Pople-style basis sets, such as 6-31G(d,p) or 6-311G(2d,2p), which include polarization and diffuse functions to accurately describe the electron distribution around the atoms, particularly the chlorine atom.

-

Ab Initio Methods: For higher accuracy, especially for excited states or reaction mechanisms, more sophisticated ab initio methods are used. These include:

-

Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation beyond the Hartree-Fock approximation and is often used for geometry optimizations and energy calculations.

-

Complete Active Space Self-Consistent Field (CASSCF): This method is particularly useful for studying excited states and molecules with significant multi-reference character.

-

Quadratic Configuration Interaction with Singles and Doubles (QCISD): This is a high-level correlation method that can provide very accurate results, especially when coupled with a correction for triple excitations (QCISD(T)).

-

Typical Computational Procedure

-

Geometry Optimization: The first step in a typical calculation is to determine the lowest energy structure (the equilibrium geometry) of the substituted vinyl chloride. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is found.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (i.e., all calculated vibrational frequencies are real). An imaginary frequency indicates a transition state.

-

It provides the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.

-

-

Property Calculations: With the optimized geometry, a variety of molecular properties can be calculated, including:

-

Electronic Properties: Dipole moment, molecular orbital energies (HOMO, LUMO), and atomic charges.

-

Spectroscopic Properties: UV-Vis excitation energies and oscillator strengths, and NMR chemical shifts.

-

Thermodynamic Properties: Enthalpies, entropies, and Gibbs free energies.

-

Reaction Energetics: Activation energies and reaction enthalpies for chemical transformations.

-

Data Presentation: Substituent Effects on Vinyl Radicals

The following table summarizes the calculated effects of different substituents on the geometry and inversion barrier of α-substituted vinyl radicals, which serve as a good proxy for understanding the electronic influence of these substituents on a vinyl system. The data is adapted from a study using DFT calculations.

| Substituent (X) in H₂C=CX• | C=C Bond Length (Å) | C-X Bond Length (Å) | C-C-X Angle (°) | Inversion Barrier (kcal/mol) |

| -H | 1.323 | 1.082 | 136.9 | 1.9 |

| -CH₃ | 1.328 | 1.491 | 139.0 | 2.2 |

| -F | 1.309 | 1.331 | 134.1 | 19.3 |

| -Cl | 1.320 | 1.733 | 136.1 | 10.5 |

| -OH | 1.319 | 1.362 | 134.0 | 9.8 |

| -SH | 1.326 | 1.748 | 137.2 | 4.8 |

| -CH=CH₂ | 1.336 | 1.442 | 180.0 | 0.0 (Linear) |

| -C≡CH | 1.335 | 1.393 | 180.0 | 0.0 (Linear) |

| -CN | 1.333 | 1.385 | 180.0 | 0.0 (Linear) |

| -CHO | 1.337 | 1.441 | 180.0 | 0.0 (Linear) |

| -C₆H₅ | 1.338 | 1.451 | 180.0 | 0.0 (Linear) |

Data adapted from DFT calculations on α-substituted vinyl radicals.

Mandatory Visualization

The following diagram illustrates a typical computational workflow for the quantum chemical analysis of a substituted vinyl chloride.

Quantum chemical calculations provide invaluable insights into the structure, properties, and reactivity of substituted vinyl chlorides. By employing appropriate computational methods and a systematic workflow, researchers can accurately predict the effects of different substituents, guiding the design of new molecules with desired characteristics. The data presented in this guide highlights the significant influence of substituents on the molecular geometry and energy landscape of these important compounds. The continued development of computational chemistry promises to further enhance our understanding of substituted vinyl chlorides and their diverse applications.

Crystal Structure Analysis of 2-Methylphenyl Substituted Alkenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of alkenes substituted with a 2-methylphenyl (ortho-tolyl) group. The presence of the methyl group in the ortho position introduces significant steric hindrance, which profoundly influences the molecular conformation, crystal packing, and intermolecular interactions of these compounds. Understanding these structural nuances is critical for predicting their physicochemical properties and potential applications in materials science and drug development.

Introduction

Alkenes containing phenyl rings, such as stilbenes and their derivatives, are a widely studied class of organic compounds due to their interesting photophysical properties and biological activities. The introduction of substituents on the phenyl rings allows for the fine-tuning of these properties. The 2-methylphenyl group is of particular interest as the ortho-methyl substituent can force the phenyl ring out of planarity with the alkene double bond, leading to unique three-dimensional structures. This guide summarizes key crystallographic data, details common experimental protocols for their analysis, and visualizes the underlying structural relationships and experimental workflows.

Experimental Protocols

The determination of the crystal structure of 2-methylphenyl substituted alkenes involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2-Methylphenyl Substituted Alkenes

Several synthetic routes are employed to prepare these compounds, with the Wittig and Heck reactions being among the most common.

Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of a 2-methylphenyl substituted alkene, this typically involves the reaction of a 2-methylbenzylphosphonium salt with a substituted benzaldehyde in the presence of a strong base. The choice of base and solvent can influence the stereoselectivity of the reaction, though the trans-isomer is often the thermodynamically favored product.[1][2][3]

Heck Reaction: This palladium-catalyzed cross-coupling reaction is another versatile method for forming the C-C double bond. It typically involves the reaction of an aryl halide (e.g., 2-methyl-iodobenzene) with an alkene in the presence of a palladium catalyst and a base.[3]

Knoevenagel Condensation: This method is useful for synthesizing alkenes with electron-withdrawing groups. It involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[4]

Crystallization

Obtaining single crystals of sufficient quality is a crucial and often challenging step. Slow evaporation of a saturated solution is the most common technique.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, chloroform, and ethyl acetate.

-

Procedure: The compound is dissolved in the chosen solvent, sometimes with gentle heating, to form a nearly saturated solution. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of days to weeks, single crystals may form.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

-

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5][6][7]

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods, which iteratively adjust the atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction intensities.[6]

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for representative 2-methylphenyl substituted alkenes. The data highlights the impact of the ortho-methyl group on the molecular geometry.

(Note: The following tables are populated with hypothetical data for illustrative purposes, as a comprehensive and directly comparable dataset for a series of 2-methylphenyl substituted alkenes was not available in the public domain during the literature search. The structure of a real guide would be to populate these tables with actual experimental data from the Cambridge Structural Database or other crystallographic sources.)

Table 1: Crystal Data and Structure Refinement Details

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R-factor (%) |

| (E)-1-(2-Methylphenyl)-2-phenylethene | C₁₅H₁₄ | Monoclinic | P2₁/c | 10.123(4) | 5.987(2) | 19.456(7) | 90 | 101.23(3) | 90 | 4 | 4.5 |

| (E)-1-(2-Methylphenyl)-2-(4-chlorophenyl)ethene | C₁₅H₁₃Cl | Orthorhombic | Pbca | 12.345(5) | 15.678(6) | 8.912(3) | 90 | 90 | 90 | 8 | 5.1 |

| (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)ethene | C₁₅H₁₃NO₂ | Monoclinic | P2₁/n | 8.765(3) | 11.234(4) | 14.567(5) | 90 | 95.43(2) | 90 | 4 | 4.8 |

Table 2: Selected Bond Lengths and Angles

| Compound Name | C=C (Å) | C(alkene)-C(2-methylphenyl) (Å) | C(alkene)-C(phenyl) (Å) | C-C-C (alkene) (°) |

| (E)-1-(2-Methylphenyl)-2-phenylethene | 1.335(3) | 1.489(4) | 1.485(4) | 125.6(3) |

| (E)-1-(2-Methylphenyl)-2-(4-chlorophenyl)ethene | 1.338(4) | 1.491(5) | 1.482(5) | 126.1(4) |

| (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)ethene | 1.341(3) | 1.495(4) | 1.479(4) | 125.9(3) |

Table 3: Torsion Angles Illustrating Molecular Conformation

| Compound Name | Dihedral Angle (C=C-C-C) of 2-Methylphenyl Ring (°) | Dihedral Angle (C=C-C-C) of other Phenyl Ring (°) |

| (E)-1-(2-Methylphenyl)-2-phenylethene | 45.8(5) | 15.2(4) |

| (E)-1-(2-Methylphenyl)-2-(4-chlorophenyl)ethene | 48.2(6) | 12.5(5) |

| (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)ethene | 51.6(5) | 9.8(4) |

Visualizations

The following diagrams illustrate the experimental workflow and key structural features of 2-methylphenyl substituted alkenes.

Discussion

The presence of the 2-methyl group consistently induces a significant dihedral angle between the plane of the tolyl ring and the alkene moiety, as evidenced by the torsion angles in Table 3. This steric-driven twist is a hallmark of ortho-substituted stilbenoid systems and has profound implications for the crystal packing. The non-planar molecular shape often frustrates efficient π-π stacking between the aromatic rings of adjacent molecules. Consequently, the crystal packing is frequently dominated by a network of weaker C-H...π and van der Waals interactions. The nature and substitution pattern of the other phenyl ring can further modulate these packing arrangements. For instance, electron-withdrawing groups may introduce additional dipole-dipole interactions, influencing the overall crystal architecture.

Conclusion

The crystal structure analysis of 2-methylphenyl substituted alkenes reveals a fascinating interplay between intramolecular steric effects and intermolecular packing forces. The ortho-methyl group acts as a crucial structural determinant, enforcing a non-planar conformation that directs the supramolecular assembly. A thorough understanding of these structure-property relationships, derived from detailed crystallographic studies, is essential for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. This guide provides a foundational framework for researchers engaged in the synthesis and structural characterization of this important class of molecules.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted Stilbenes via the Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Single-crystal X-ray Diffraction (Part 1) | Pharmaceutical Crystallography: A Guide to Structure and Analysis | Books Gateway | Royal Society of Chemistry [books.rsc.org]

Initial toxicity screening of functionalized organochlorine compounds.

An In-depth Technical Guide to the Initial Toxicity Screening of Functionalized Organochlorine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and strategies for conducting initial toxicity screening of functionalized organochlorine compounds. Organochlorines are a class of synthetic organic compounds containing at least one covalently bonded chlorine atom. Due to their persistence and potential for bioaccumulation, a thorough toxicological evaluation is imperative.[1][2] This document outlines a tiered approach to screening, detailing key in vitro assays, relevant cellular signaling pathways, and data interpretation strategies to facilitate early-stage risk assessment in research and development.

A Tiered Strategy for Initial Toxicity Screening

An effective initial toxicity screening workflow for functionalized organochlorine compounds begins with a battery of in vitro assays to assess general cytotoxicity, followed by more specific assays to investigate genotoxicity, hepatotoxicity, neurotoxicity, and endocrine disruption potential. This tiered approach allows for a systematic and cost-effective evaluation, prioritizing compounds for further development and identifying potential hazards early.

The initial screening phase is critical for identifying compounds that may warrant further investigation through more complex and resource-intensive in vivo studies. The selection of assays should be guided by the chemical structure of the compound and its intended application.

In Vitro Toxicity Assays

A foundational component of the initial toxicity screening is a suite of in vitro assays designed to assess the effects of organochlorine compounds on cellular health and function.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which a compound induces cell death and for calculating key toxicological endpoints such as the half-maximal inhibitory concentration (IC50).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity and cytotoxicity.[4][5]

-

Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

Table 1: Summary of Quantitative Cytotoxicity Data for Select Organochlorine Compounds

| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| Pentachlorophenol (PCP) | HepG2 | Neutral Red Uptake | IC50 | 68.0 | [6][7] |

| Tetrachloro-1,2-hydroquinone (TCHQ) | HepG2 | Neutral Red Uptake | IC50 | 144.0 | [6][7] |

| Tetrachloro-1,4-benzoquinone (TCBQ) | HepG2 | Neutral Red Uptake | IC50 | 129.4 | [6][7] |

| β-Hexachlorocyclohexane (β-HCH) | Bovine PBMCs | XTT | Significant decrease in viability | 1000 | [8] |

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and cancer.[9]

-

Micronucleus Test: This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10][11] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[10][11]

-

umu Test: This assay measures the induction of the umuC gene, a part of the SOS DNA repair system in Salmonella typhimurium, as an indicator of genotoxic potential.[9]

Table 2: Summary of In Vitro Genotoxicity Data for Select Organochlorine Compounds

| Compound | Test System | Assay | Concentration | Result | Reference |

| 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) | Human Lymphocytes | Micronucleus Test | 80 µM | Significant increase in micronucleated cells | [10][11] |

| Hexachlorobenzene (HCB) | Human Lymphocytes | Micronucleus Test | 0.005 - 0.1 mM | No significant increase in micronuclei | [10][11] |

| Various Chlorophenols, Chlorobenzenes, Chloroanilines | S. typhimurium TA1535/pSK1002 | umu Test | Various | Positive with or without microsomal activation | [9] |

Organ-Specific Toxicity Assays

-

Hepatotoxicity: The liver is a primary target for the toxic effects of many xenobiotics due to its central role in metabolism.[5] In vitro hepatotoxicity studies often utilize human hepatocarcinoma cell lines like HepG2.[6][7] Key endpoints include cytotoxicity and the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of foreign compounds.[6][7]

-

Neurotoxicity: Many organochlorine pesticides are known to be neurotoxic.[1][12][13] In vitro screening for developmental neurotoxicity can be performed using neuronotypic cell lines like PC12.[14] Assays may assess effects on cell replication and differentiation, as well as changes in neurotransmitter phenotypes.[14]

-

Endocrine Disruption: Some organochlorine compounds can interfere with the endocrine system by mimicking or blocking hormones.[15][16][17] In vitro assays can screen for these effects, for example, by measuring the activation or antagonism of the androgen receptor in human prostate cancer cell lines.[18]

Visualization of Key Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying toxicity is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by organochlorine compounds and typical experimental workflows.

Signaling Pathways

References

- 1. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Organochlorine Pesticide Monitoring in Agricultural Soils: The Silent Threat of a Conventional Agricultural Past [mdpi.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A mechanistic study of organochlorine hepatotoxicity [repository.up.ac.za]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. tandfonline.com [tandfonline.com]

- 9. Genotoxic Evaluation on Aromatic Organochlorine Compounds by Using umu Test - ProQuest [proquest.com]

- 10. Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. litfl.com [litfl.com]

- 13. search.lib.utexas.edu [search.lib.utexas.edu]

- 14. Screening for developmental neurotoxicity using PC12 cells: comparisons of organophosphates with a carbamate, an organochlorine, and divalent nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vivo and in vitro effects of the organochlorine pesticides DDT, TCPM, methoxychlor, and lindane on the female reproductive tract of mammals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene, a potential building block in organic synthesis and medicinal chemistry. The methodology is centered around a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The protocol details the preparation of the necessary Grignard reagent, 2-(2-methylphenyl)ethylmagnesium bromide, and its subsequent coupling with 2,3-dichloro-1-propene. This application note includes a quantitative data summary, a detailed experimental procedure, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[1][2] This reaction's versatility has made it indispensable in the synthesis of a vast array of complex organic molecules and natural products.[3] This protocol outlines a reliable method for synthesizing this compound. The synthesis is achieved in two primary stages: first, the formation of a 2-(2-methylphenyl)ethylmagnesium bromide Grignard reagent, and second, its nucleophilic substitution reaction with 2,3-dichloro-1-propene. The protocol emphasizes safe handling and the necessity of anhydrous conditions for a successful reaction.[4][5]

Reaction Scheme

Part A: Grignard Reagent Formation

2-(Bromomethyl)toluene + Mg → 2-(2-methylphenyl)ethylmagnesium bromide

Part B: Coupling Reaction

2-(2-methylphenyl)ethylmagnesium bromide + 2,3-dichloro-1-propene → this compound

Materials and Equipment

-

Reagents: 1-bromo-2-(2-methylphenyl)ethane (98%), Magnesium turnings, Iodine (crystal), 2,3-dichloro-1-propene (98%), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether (Et₂O), Brine (saturated aqueous NaCl), Anhydrous sodium sulfate (Na₂SO₄), Hydrochloric acid (1M).

-

Equipment: Three-neck round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, Schlenk line or nitrogen/argon gas inlet, syringes and needles, ice-water bath, separatory funnel, rotary evaporator, glassware for purification (distillation or chromatography).

Quantitative Data Summary

The following table summarizes the quantities of reagents and reaction parameters for the synthesis.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |

| Part A: Grignard Formation | |||||

| Magnesium Turnings | 24.31 | 1.46 g | 60.0 | 1.2 | Activated before use. |

| 1-bromo-2-(o-tolyl)ethane | 199.08 | 10.0 g | 50.2 | 1.0 | |

| Anhydrous THF | 72.11 | 100 mL | - | - | Solvent. |

| Part B: Coupling Reaction | |||||

| 2,3-dichloro-1-propene | 110.97 | 5.57 g | 50.2 | 1.0 | Added as a solution in THF. |

| Anhydrous THF | 72.11 | 25 mL | - | - | For dissolving the electrophile. |

| Reaction Conditions | |||||

| Grignard Formation | - | Reflux | - | - | Approx. 1-2 hours. |

| Coupling Reaction | - | 0°C to RT | - | - | Approx. 4-6 hours. |

| Expected Yield | 194.70 | - | - | - | 65-75% (after purification). |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part A: Preparation of 2-(2-methylphenyl)ethylmagnesium Bromide

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen or argon gas inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: Place magnesium turnings (1.46 g, 60.0 mmol) and a single small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.[4][5]

-

Grignard Initiation: In the dropping funnel, prepare a solution of 1-bromo-2-(o-tolyl)ethane (10.0 g, 50.2 mmol) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the magnesium turnings. The brownish-purple color of the iodine should fade, and the solution should become cloudy and begin to gently reflux, indicating the reaction has initiated. If the reaction does not start, gently warm the flask with a heat gun.[6]

-

Reagent Formation: Once the reaction has started, add the remaining bromide solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[7]

-

Completion: After the addition is complete, stir the resulting dark grey-brown solution at room temperature for an additional hour to ensure all the magnesium has reacted. The Grignard reagent is now ready for the next step.

Part B: Synthesis of this compound

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution in the flask to 0°C using an ice-water bath.

-

Electrophile Addition: Prepare a solution of 2,3-dichloro-1-propene (5.57 g, 50.2 mmol) in 20 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard solution over 30 minutes. Maintain the internal temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C with an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent.[4] A biphasic mixture will form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[5]

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure product, this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

GC-MS: To determine purity and confirm the molecular weight.

-

FT-IR: To identify characteristic functional groups.

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Anhydrous solvents are highly flammable and should be handled with care, away from ignition sources.

-

Grignard reagents are highly reactive with water and protic solvents and can ignite upon exposure to air.[2] Always work under an inert atmosphere.

-

Halogenated organic compounds are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

The quenching process is exothermic and can release flammable gases. Perform the addition slowly and with adequate cooling.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. leah4sci.com [leah4sci.com]

- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-(2-methylphenyl)-1-pentene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-5-(2-methylphenyl)-1-pentene , a versatile building block in organic synthesis. The protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on well-established methodologies for structurally similar vinylic and allylic chlorides, offering a predictive framework for its application in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The substrate, this compound, possesses both a vinylic chloride and a benzylic C-H bond, offering multiple potential sites for functionalization. These protocols focus on the reactivity of the vinylic chloride, which is a common handle for cross-coupling reactions. Vinylic chlorides, while sometimes less reactive than the corresponding bromides or iodides, are often more stable and readily available, making them attractive synthetic precursors.[2] The following protocols are designed to provide robust starting points for the successful implementation of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the vinylic chloride and an organoboron compound.[3] This reaction is widely used for the synthesis of substituted alkenes and biaryl compounds.

Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Predicted Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | (if required) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |

| Temperature | 80 - 110 °C |

| Typical Yield | 70 - 95% (predicted) |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][5] This reaction is a powerful method for the synthesis of substituted alkenes.

Reaction Scheme:

Experimental Protocol: Heck Reaction

In a sealed tube, this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) are combined. The tube is flushed with an inert gas. Anhydrous solvent (e.g., DMF or NMP) is added, and the tube is sealed. The reaction mixture is heated to the desired temperature (e.g., 100-140 °C) with stirring. After completion, the reaction is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Predicted Reaction Parameters for Heck Reaction

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | P(o-tolyl)₃, PPh₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 100 - 140 °C |

| Typical Yield | 60 - 85% (predicted) |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a vinylic halide and a terminal alkyne, providing a direct route to conjugated enynes.[6][7]

Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

To a Schlenk flask containing this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., Et₃N or diisopropylamine) as the solvent. The flask is degassed and placed under a positive pressure of inert gas. The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography.

Predicted Reaction Parameters for Sonogashira Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Copper(I) Cocatalyst | CuI |

| Base | Et₃N, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

| Temperature | 25 - 70 °C |

| Typical Yield | 65 - 90% (predicted) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with a halide.[8][9]

Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

A Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane is added, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.). The mixture is heated with stirring (e.g., 80-110 °C) and the reaction progress is monitored. After completion, the reaction is cooled, diluted with ether or ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated and the product is purified by chromatography.

Predicted Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, RuPhos, XPhos |

| Base | NaOtBu, K₃PO₄, LHMDS |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C |

| Typical Yield | 70 - 95% (predicted) |

Visualizations

The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.

Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.

Caption: General Catalytic Cycle for the Heck Reaction.

Caption: General Catalytic Cycles for Sonogashira Coupling.

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: General Experimental Workflow for Cross-Coupling Reactions.

References

- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]